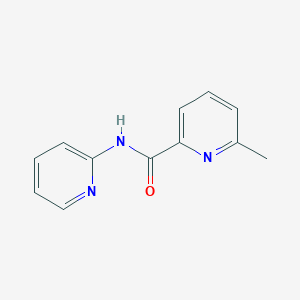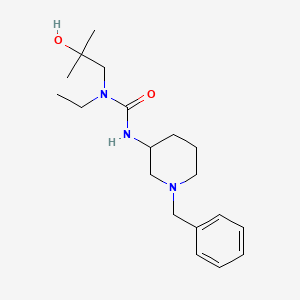![molecular formula C17H21N3OS B6640928 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol, also known as BTE, is a chemical compound that has been widely studied for its potential use in scientific research. BTE is a selective antagonist of the dopamine D3 receptor, which has been implicated in a number of neurological and psychiatric disorders, including addiction, depression, and schizophrenia. In
作用機序
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward processing and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the D3 receptor, this compound can modulate dopamine signaling in these pathways, which may explain its potential therapeutic effects in addiction and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing cocaine self-administration, this compound has been shown to increase dopamine release in the prefrontal cortex, as mentioned above. It has also been shown to decrease glutamate release in the nucleus accumbens, a brain region involved in reward processing. This compound has been shown to have no effect on locomotor activity or anxiety-like behavior in rats, suggesting that it may be relatively safe and well-tolerated.
実験室実験の利点と制限
One advantage of using 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol in lab experiments is its selectivity for the D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors, which can be important for understanding the specific role of the D3 receptor in various neurological and psychiatric disorders. One limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol. One area of interest is its potential use in treating schizophrenia, as the D3 receptor has been implicated in this disorder. This compound may also be useful in studying the role of the D3 receptor in other neurological and psychiatric disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and safety profile.
合成法
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol can be synthesized through a multi-step process involving the reaction of 2-chloro-1-(1-benzothiophen-2-yl)ethanone with 1,3,5-trimethylpyrazole-4-carbaldehyde, followed by reduction with sodium borohydride and subsequent reaction with N-methyl-N-(tert-butoxycarbonyl)glycine. The resulting product is then deprotected with trifluoroacetic acid to yield this compound.
科学的研究の応用
1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats, suggesting that it may be useful in treating cocaine addiction in humans. This compound has also been studied for its potential use in treating depression, as it has been shown to increase dopamine release in the prefrontal cortex, a brain region implicated in depression.
特性
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-14(12(2)20(3)19-11)9-18-10-15(21)17-8-13-6-4-5-7-16(13)22-17/h4-8,15,18,21H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFIOSUSOFWLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)

![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)